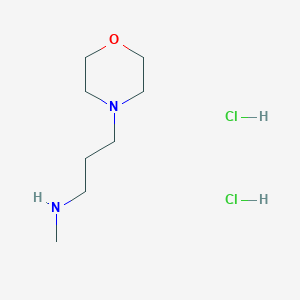

N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-9-3-2-4-10-5-7-11-8-6-10;;/h9H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVHGROPLLDOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCOCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride, often referred to as a morpholine derivative, has garnered attention in pharmacological research for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₈Cl₂N₂O

- Molecular Weight : 227.15 g/mol

This structure consists of a morpholine ring, which contributes to its biological activities, particularly in modulating various receptor systems.

This compound primarily functions as a receptor modulator . It has been shown to interact with several neurotransmitter systems, including:

- Dopaminergic System : Exhibits potential as a dopamine receptor antagonist.

- Serotonergic System : May influence serotonin receptor activity, impacting mood and anxiety.

- Adrenergic System : Possible modulation of adrenergic receptors, influencing cardiovascular responses.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| SK-MEL-5 (Melanoma) | 2.69 ± 0.18 | |

| Colo-38 (Melanoma) | 0.50 ± 0.12 | |

| UACC-62 (Melanoma) | 0.628 | |

| MCF-7 (Breast Cancer) | Not specified |

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with nuclear receptors, enhancing the expression of pro-apoptotic factors.

Neuropharmacological Effects

Studies have suggested that this compound may also possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels and reduce oxidative stress.

Case Study 1: Antitumor Efficacy in Animal Models

In a study assessing the antitumor efficacy of this compound in SCID mice, the maximum tolerated dose was determined alongside its efficacy against B16-F10 melanoma cells. The results indicated significant tumor growth inhibition without notable toxicity at therapeutic doses .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of the compound in models of oxidative stress-induced neurotoxicity. The findings demonstrated that treatment with this compound significantly reduced neuronal cell death and improved functional outcomes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H18N2O

- Molecular Weight : 158.25 g/mol

- CAS Number : 99114-72-4

The compound features a morpholine ring, which is often associated with enhanced solubility and bioavailability in pharmacological applications.

Pharmaceutical Applications

-

Antidepressant Development :

- N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride is structurally related to duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI). Research indicates that compounds with similar structures can exhibit antidepressant properties, making this compound a candidate for further investigation in the treatment of depression and anxiety disorders .

- Analgesic Properties :

- Neuropharmacology :

Case Study 1: Duloxetine Analogues

A study focused on the synthesis of analogues of duloxetine demonstrated that modifications to the morpholine moiety can enhance pharmacological efficacy. The research highlighted the importance of the N-methyl group in maintaining the desired activity profile while minimizing side effects .

Case Study 2: Pain Management Trials

Clinical trials investigating the efficacy of compounds similar to this compound in chronic pain management revealed promising results. Patients reported significant reductions in pain scores when administered these compounds, suggesting a viable alternative to traditional analgesics .

Table of Comparative Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine reuptake | Effective treatment for depression and anxiety disorders |

| Analgesic | Reduces pain through neurochemical pathways | Alternative to opioids, lower risk of addiction |

| Neuropharmacology | Potential treatment for fibromyalgia and neuropathic pain | Improved quality of life for patients with chronic pain |

Preparation Methods

Solvent as the Fourth Component

The reaction of \$$N\$$-methyl-l-alanine, phenylboronic acids, and glycoaldehyde dimer in methanol yields a dioxazaboronate product, incorporating methanol as a fourth component. Performing this reaction with l-Proline yields dioxazaboronate products with high diastereoselectivities (90 to +95%). The boronic acids can be aryl, heteroaryl, or alkyl types, and alcohols including both aliphatic and unsaturated alcohols such as ethanol, isopropanol, benzyl alcohol, allyl alcohol, and propargyl alcohol can be used.

Boronic Acid as the Fourth Component

A wide selection of boron substrates including substituted phenyl, heteroaromatic, vinyl, and aliphatic boronic acids can be used in the reaction, including sterically hindered 1-pyreneboronic acid, 2-methylboronic acid, and a BINOL-derived bis(boronic) acid.

Noncanonical Building Block as the Fourth Component

The PR of benzylamines, formaldehyde, boronic acid, and propiolic acids constitutes an alternative metal-free approach for the synthesis of functionalized propargylamines through A3-coupling of amines, aldehydes, and alkynes.

Preparation of Duloxetine Hydrochloride

One patent outlines a process for the preparation of duloxetine hydrochloride, involving multiple steps. The process includes reacting \$$(S)-N,N\$$-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene in the presence of a base and a solvent at a temperature ranging from 35 to 55°C to obtain \$$(S)-N,N\$$-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. The base can be organic (e.g., diethylamine, triethylamine, pyridine) or inorganic (e.g., alkali metal or alkaline earth metal hydroxide, hydride, carbonate). Solvents such as dimethylformamide, dimethyl acetamide, dimethylsulphoxide, ethyl acetate, propyl acetate, or butyl acetate can be used. This is followed by treating the resultant \$$(S)-N,N\$$-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with oxalic acid in an organic solvent to obtain \$$(5)-N,N\$$-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine oxalate. The oxalate is then demethylated using chloroformate, preferably phenyl chloroformate, in the presence of a base, followed by hydrolysis of the resultant carbamate compound using alkali metal hydroxide in the presence of a hydrocarbon solvent to obtain duloxetine. The resulting duloxetine base is then converted to its hydrochloride salt and purified.

Preparation of N-Methyl-3-phenyl-3-hydroxyl-propylamine

The preparation method involves using acetophenone as a starting material and includes the following steps:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination between morpholine derivatives and halogenated propanamines. For example, substituting 4-morpholinyl groups with brominated or chlorinated intermediates under inert atmospheres (e.g., N₂) can yield the primary amine, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol . Optimization includes adjusting pH (6–8), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:halide) to maximize yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical to isolate the dihydrochloride form .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC : Reverse-phase C18 column, mobile phase (0.1% TFA in water/acetonitrile), UV detection at 254 nm.

- NMR : ¹H/¹³C NMR to confirm morpholinyl (δ 3.6–3.8 ppm, CH₂-N) and methylpropanamine (δ 2.2–2.5 ppm, CH₃) groups.

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.2 for the free base).

- Elemental Analysis : Confirm Cl⁻ content (~23.5% for dihydrochloride) .

Q. What stability considerations are essential for storing this compound in laboratory settings?

- Methodology : Conduct accelerated stability studies under ICH guidelines:

- Thermal Stability : Store at 25°C/60% RH and 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Light Sensitivity : Expose to UV (320–400 nm) for 48 hours; assess photodegradation products.

- Recommendations : Store in amber vials at -20°C under desiccation to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in receptor-binding assays?

- Methodology : Contradictions often arise from assay conditions (e.g., pH, ionic strength) or receptor isoforms.

Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.4, 150 mM NaCl).

Control for Isoforms : Test against cloned human receptors (e.g., α₂-adrenergic vs. 5-HT₃ subtypes).

Competitive Binding : Compare IC₅₀ values with reference ligands (e.g., clonidine for α₂ receptors) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the morpholinyl group?

- Methodology :

- Substituent Variation : Replace morpholinyl with piperidinyl or thiomorpholinyl; assess changes in logP (via shake-flask method) and receptor affinity.

- Ring Modification : Synthesize N-oxide or spirocyclic morpholine derivatives to evaluate steric/electronic effects.

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding poses at target sites (e.g., sigma-1 receptors) .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility.

- pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH 2) and dilute into assay buffers.

- Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.